2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid

Catalog No.
S858227
CAS No.
1803809-28-0
M.F
C8H6F3NO3
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic...

CAS Number

1803809-28-0

Product Name

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid

IUPAC Name

2-[4-(difluoromethoxy)-5-fluoropyridin-2-yl]acetic acid

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C8H6F3NO3/c9-5-3-12-4(2-7(13)14)1-6(5)15-8(10)11/h1,3,8H,2H2,(H,13,14)

InChI Key

MONPOBFMELNTRZ-UHFFFAOYSA-N

SMILES

C1=C(N=CC(=C1OC(F)F)F)CC(=O)O

Canonical SMILES

C1=C(N=CC(=C1OC(F)F)F)CC(=O)O

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with fluorine and a difluoromethoxy group. The molecular formula is C₈H₆F₃NO₃, and it has a molecular weight of 221.13 g/mol. The compound belongs to the class of fluorinated carboxylic acids, which are known for their diverse applications in medicinal chemistry and material science .

The presence of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, along with the difluoromethoxy substituent (OCHF₂), makes this compound particularly interesting for further research into its chemical reactivity and potential biological activity.

Due to its structural characteristics, 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid may find applications in various fields including:

  • Medicinal Chemistry: Potential development as a pharmaceutical agent targeting specific diseases.
  • Material Science: Use in the synthesis of advanced materials with unique properties due to fluorination.
  • Agricultural Chemistry: Investigation as a potential agrochemical due to its structural features.

Several compounds share structural similarities with 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity Index
2-Chloro-5-fluoropyridin-4-olC₅H₃ClFNO0.96
2-Chloro-5-fluoro-4-methoxypyridineC₆H₄ClFNO₂0.90
2-Chloro-3-fluoro-4-hydroxypyridineC₅H₄ClFNO0.87
2-Chloro-4-(difluoromethoxy)-5-fluoropyridineC₈H₆ClF₃NO0.82

The uniqueness of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid lies in its specific combination of difluoromethoxy and fluorine substituents on the pyridine ring, which may influence its reactivity and biological interactions differently than the other listed compounds .

XLogP3

1.4

Dates

Last modified: 08-16-2023

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